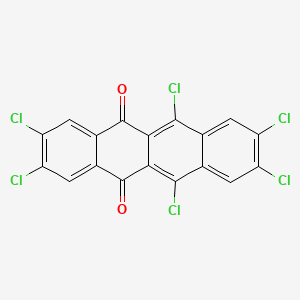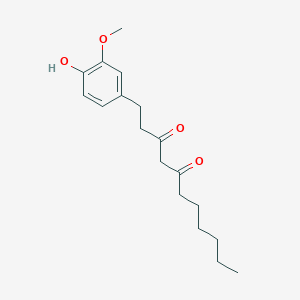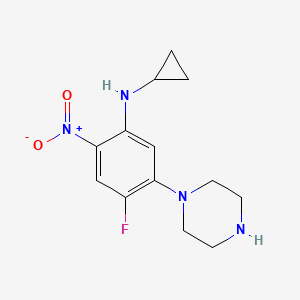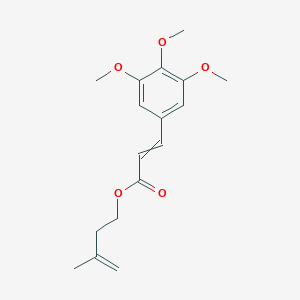
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-methylbut-3-enyl group and a 3-(3,4,5-trimethoxyphenyl)prop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-methylbut-3-enol with 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the consistent production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methylbut-3-enyl (E)-2-methylbut-2-enoate
- 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
Uniqueness
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, is associated with various biological activities, making it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
138194-64-6 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H22O5/c1-12(2)8-9-22-16(18)7-6-13-10-14(19-3)17(21-5)15(11-13)20-4/h6-7,10-11H,1,8-9H2,2-5H3 |
Clé InChI |
JHFLLGLBEMWJSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
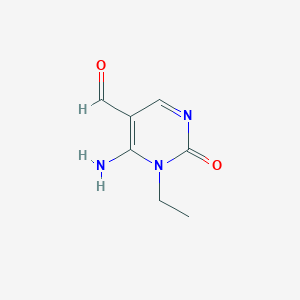
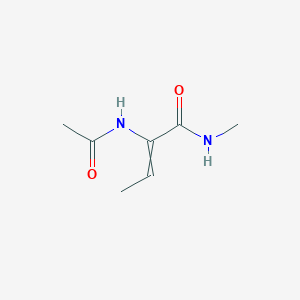

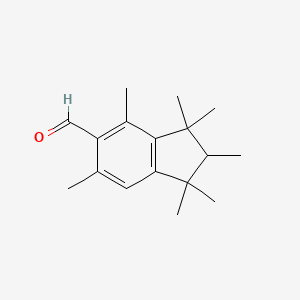
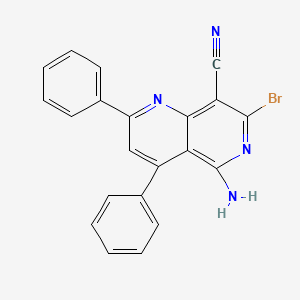
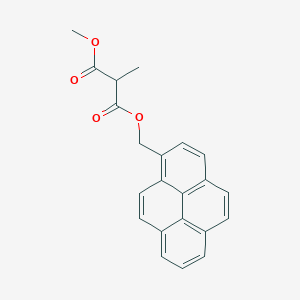
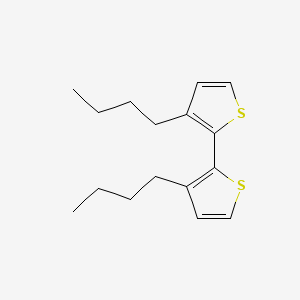
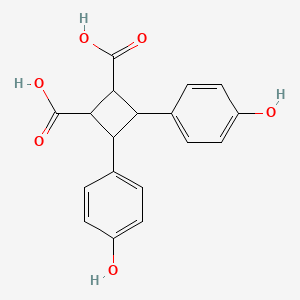
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

